molecular formula C19H25NO3 B5170362 N-(adamantan-1-yl)-2,4-dimethoxybenzamide

N-(adamantan-1-yl)-2,4-dimethoxybenzamide

Cat. No.: B5170362
M. Wt: 315.4 g/mol
InChI Key: IGIBNEHUAVDNKX-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-2,4-dimethoxybenzamide is a compound that features an adamantane moiety linked to a benzamide structure with two methoxy groups at the 2 and 4 positions. Adamantane, a highly symmetrical polycyclic cage molecule, is known for its unique properties and diverse therapeutic applications. The incorporation of adamantane into various compounds enhances their stability and distribution in biological systems due to its rigid structure and hydrophobic nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(adamantan-1-yl)-2,4-dimethoxybenzamide can be synthesized through the reaction of 1-bromoadamantane with 2,4-dimethoxybenzamide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions . Another method involves the use of 1-adamantyl nitrate in sulfuric acid media, which generates a carbocation capable of reacting with 2,4-dimethoxybenzamide .

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(adamantan-1-yl)-2,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-2,4-dimethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to penetrate biological membranes and reach its targets. It disrupts enzyme activity by binding to the active site or allosteric sites, leading to inhibition of enzyme function . The methoxy groups may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(adamantan-1-yl)-2,4-dimethoxybenzamide is unique due to the presence of two methoxy groups, which enhance its chemical reactivity and biological activity. The combination of the adamantane moiety with the benzamide structure provides a versatile scaffold for drug development and material science applications .

Properties

IUPAC Name

N-(1-adamantyl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-22-15-3-4-16(17(8-15)23-2)18(21)20-19-9-12-5-13(10-19)7-14(6-12)11-19/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIBNEHUAVDNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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